molecular formula C17H19BrN2O2S B11341463 4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11341463
M. Wt: 395.3 g/mol
InChI Key: CRLZOJUTWRBACW-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The formation of the amide bond between the brominated benzene and the morpholine derivative.

    Thiophene Addition: The incorporation of the thiophene ring into the structure.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide
  • 4-bromo-2-methyl-N-[2-(morpholin-4-yl)ethyl]aniline
  • 4-(2-morpholin-4-yl-ethyl)-phenylamine

Uniqueness

4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the morpholine and thiophene rings, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

4-bromo-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H19BrN2O2S/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-11-23-16)20-7-9-22-10-8-20/h1-6,11,15H,7-10,12H2,(H,19,21)

InChI Key

CRLZOJUTWRBACW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

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